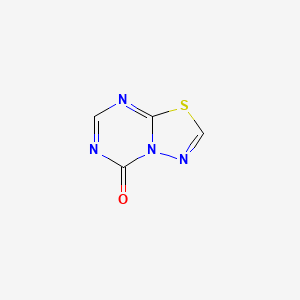![molecular formula C30H33BO6 B14448520 Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane CAS No. 78498-54-1](/img/structure/B14448520.png)
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane: is a chemical compound characterized by the presence of three 3-(2H-1,3-benzodioxol-5-yl)propyl groups attached to a borane core. This compound is notable for its unique structure, which combines the properties of borane with the aromatic and heterocyclic features of the benzodioxole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane typically involves the reaction of borane with 3-(2H-1,3-benzodioxol-5-yl)propyl derivatives. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to control the reactivity of borane .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive borane species .
Chemical Reactions Analysis
Types of Reactions: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often facilitated by its borane core.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include boronic acids, borate esters, and substituted benzodioxole derivatives .
Scientific Research Applications
Chemistry: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for various boron-containing compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is investigated for its applications in materials science, including the development of boron-containing polymers and advanced materials .
Mechanism of Action
The mechanism of action of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane involves its ability to form stable complexes with various substrates. The borane core acts as a Lewis acid, facilitating reactions with nucleophiles. The benzodioxole moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and polymerization reactions.
Tris(1-phenyl-1H-benzimidazol-2-yl)borane: Utilized in optoelectronic devices due to its electron-deficient nature.
Uniqueness: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is unique due to the presence of the benzodioxole moiety, which imparts distinct aromatic and heterocyclic properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Properties
CAS No. |
78498-54-1 |
|---|---|
Molecular Formula |
C30H33BO6 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
tris[3-(1,3-benzodioxol-5-yl)propyl]borane |
InChI |
InChI=1S/C30H33BO6/c1(4-22-7-10-25-28(16-22)35-19-32-25)13-31(14-2-5-23-8-11-26-29(17-23)36-20-33-26)15-3-6-24-9-12-27-30(18-24)37-21-34-27/h7-12,16-18H,1-6,13-15,19-21H2 |
InChI Key |
CKQOBVPJGWXUFM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC1=CC2=C(C=C1)OCO2)(CCCC3=CC4=C(C=C3)OCO4)CCCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
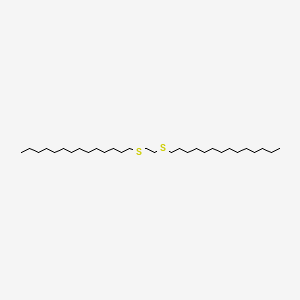

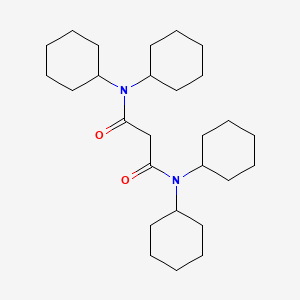
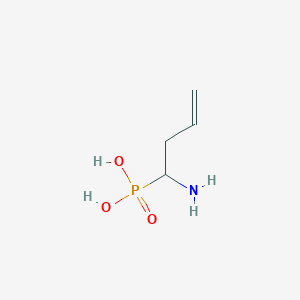
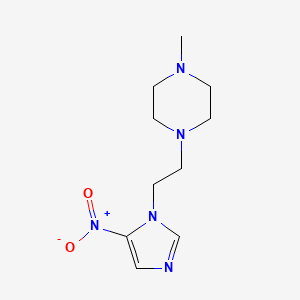

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

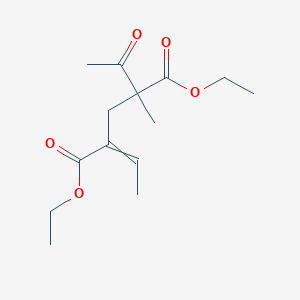
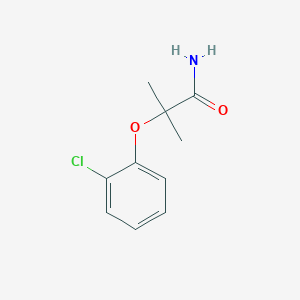
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
